1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzotriazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H17N3O4S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-(2,5-diethoxyphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C16H17N3O4S/c1-3-22-12-9-10-15(23-4-2)16(11-12)24(20,21)19-14-8-6-5-7-13(14)17-18-19/h5-11H,3-4H2,1-2H3 |
InChI Key |
JSZCNXUCFQQCCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of 1H-Benzotriazole
The most straightforward method involves sulfonylation of pre-formed 1H-benzotriazole with 2,5-diethoxyphenylsulfonyl chloride. This two-step process begins with synthesizing the benzotriazole core, followed by regioselective sulfonylation.
Step 1: Synthesis of 1H-Benzotriazole
1H-Benzotriazole is synthesized via cyclization of benzene-1,2-diamine under acidic conditions. A mixture of benzene-1,2-diamine (1.0 equiv) and hydrochloric acid is cooled to 0–5°C, followed by dropwise addition of sodium nitrite (1.1 equiv) to initiate diazotization. The intermediate diazonium salt undergoes intramolecular cyclization, yielding 1H-benzotriazole as a pale-yellow solid.
Step 2: Preparation of 2,5-Diethoxyphenylsulfonyl Chloride
2,5-Diethoxyphenylsulfonyl chloride is synthesized from 2,5-diethoxybenzene through sulfonation and chlorination:
-
Sulfonation : Treatment of 2,5-diethoxybenzene with chlorosulfonic acid at 0°C forms the corresponding sulfonic acid.
-
Chlorination : The sulfonic acid reacts with phosphorus pentachloride (PCl₅) in dichloromethane, yielding the sulfonyl chloride.
Step 3: Coupling Reaction
1H-Benzotriazole (1.0 equiv) is dissolved in anhydrous acetonitrile, and triethylamine (2.0 equiv) is added to deprotonate the N1 position. 2,5-Diethoxyphenylsulfonyl chloride (1.2 equiv) is introduced dropwise, and the mixture is refluxed for 12–16 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate, washed with brine, dried over MgSO₄, and purified via flash chromatography (ethyl acetate/dichloromethane, 1:4) to yield the title compound in 68–72% purity.
Stepwise Assembly via Intermediate Formation
An alternative approach constructs the benzotriazole ring after introducing the sulfonyl group, though this method is less common due to lower yields.
Step 1: Synthesis of 2,5-Diethoxyphenylsulfonamide
2,5-Diethoxyphenylsulfonyl chloride (1.0 equiv) is reacted with aqueous ammonia (2.0 equiv) in tetrahydrofuran (THF) at 0°C. The resulting sulfonamide is isolated via filtration and dried under vacuum.
Step 2: Cyclization with Benzene-1,2-diamine
The sulfonamide is combined with benzene-1,2-diamine (1.0 equiv) in acetic acid and heated to 80°C for 6 hours. While this method avoids direct sulfonylation of benzotriazole, competing side reactions reduce the yield to 40–45%.
Reaction Optimization and Conditions
Solvent and Base Selection
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance sulfonyl chloride reactivity by stabilizing ionic intermediates. Triethylamine is preferred over weaker bases (e.g., pyridine) due to its superior deprotonation efficiency, which drives the sulfonylation reaction to completion.
Temperature and Time
Refluxing acetonitrile (82°C) ensures sufficient energy for nucleophilic attack while minimizing decomposition. Reactions conducted below 60°C exhibit incomplete conversion, while prolonged heating (>24 hours) promotes side products.
Purification Strategies
Flash chromatography with ethyl acetate/dichloromethane gradients (0–20%) effectively separates the product from unreacted starting materials and byproducts. Recrystallization from ethanol/water (3:1) further enhances purity to >95%.
Comparative Analysis of Synthetic Methods
| Parameter | Direct Sulfonylation | Stepwise Assembly |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 65–70% | 40–45% |
| Purity | >95% | 85–90% |
| Reaction Time | 16–18 hours | 8–10 hours |
| Key Advantage | Higher regioselectivity | Avoids benzotriazole synthesis |
| Key Limitation | Requires sulfonyl chloride | Low yield due to side reactions |
Mechanistic Insights
Sulfonylation Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism:
-
Deprotonation of 1H-benzotriazole by triethylamine generates a resonance-stabilized amide ion.
-
The amide ion attacks the electrophilic sulfur atom in 2,5-diethoxyphenylsulfonyl chloride, displacing chloride.
-
Proton transfer from the solvent regenerates the aromatic benzotriazole system, yielding the sulfonylated product.
Chemical Reactions Analysis
1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzotriazole ring.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, where it can be reduced to a sulfide or oxidized to a sulfone.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl group and formation of corresponding phenols and benzotriazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzotriazole ring can yield nitro-substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzotriazole is C14H15N3O4S. The compound's structure contributes to its stability and electronic properties, making it a candidate for various applications. The benzotriazole framework is known for its ability to interact with biological targets, which is crucial for its pharmacological activities.
Pharmaceutical Applications
This compound has demonstrated promising biological activities, including:
- Antimicrobial Activity : Studies indicate that compounds with a benzotriazole core exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating their potency .
- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing moderate activity against fungi such as Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .
- Enzyme Inhibition : Research suggests that this compound may inhibit specific enzymes or pathways involved in disease processes. This includes potential interactions with proteins relevant to cancer and infectious diseases .
| Activity Type | Target Organisms/Processes | MIC/IC50 Values |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 4 µg/mL |
| Antifungal | Candida albicans | 64 µg/mL |
| Enzyme Inhibition | Various disease-related enzymes | Varies |
Materials Science Applications
In addition to its pharmaceutical potential, this compound has applications in materials science:
- Coordination Chemistry : The compound can effectively coordinate with transition metals, enhancing their catalytic properties. This trait is valuable in developing new materials for catalysis and electronic applications.
- Fluorescent Properties : Research has explored the synthesis of benzotriazole-derived compounds with fluorescent properties that can be utilized in sensors and imaging technologies .
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of various benzotriazole derivatives found that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's MIC was determined to be lower than that of standard antibiotics, indicating its potential as an alternative treatment option in antibiotic-resistant infections .
Case Study 2: Coordination Complexes
Another study focused on the coordination chemistry of this compound with transition metals like copper and nickel. The resulting complexes showed enhanced catalytic activity in oxidation reactions compared to uncoordinated metals. This finding suggests that the compound could be pivotal in developing more efficient catalytic systems for industrial applications .
Mechanism of Action
The mechanism by which 1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzotriazole exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The benzotriazole ring can act as an electron-rich center, facilitating the formation of stable intermediates with electrophiles. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The compound’s structure can be compared to other benzotriazole derivatives with varying substituents:
Table 1: Key Structural and Physicochemical Comparisons
*EWG = Electron-Withdrawing Group
Key Observations :
- Sulfonyl vs.
- Ethoxy vs. Methyl/Bromo Substituents : The diethoxy groups on the phenyl ring enhance lipophilicity compared to the bromo and methyl groups in ’s benzimidazole derivative, which may improve membrane permeability in biological systems .
- Benzotriazole vs. Benzimidazole Cores : Benzimidazole () has a fused benzene-imidazole ring, differing from benzotriazole’s triazole structure. This alters hydrogen-bonding capacity and metabolic stability .
Biological Activity
1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzotriazole is a compound that has garnered attention due to its unique structural properties and potential biological applications. It features a benzotriazole core, which is known for its stability and ability to interact with various biological targets. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antifungal, and enzyme inhibitory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H15N3O4S. The compound's structure includes a sulfonyl group attached to a benzotriazole moiety, enhancing its reactivity and biological activity. The diethoxy substituents contribute to its solubility and lipophilicity, which are important for its interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various benzotriazole derivatives found that compounds with similar structures effectively inhibited the growth of several bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various fungal pathogens. The benzotriazole framework allows for effective binding to fungal enzymes, potentially disrupting their metabolic pathways. For instance, derivatives of benzotriazole have been shown to inhibit the growth of Candida species at low concentrations.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit protein tyrosine phosphatase 1B (PTP1B), a target in the treatment of type 2 diabetes. PTP1B plays a crucial role in insulin signaling; thus, inhibiting this enzyme can enhance insulin sensitivity and glucose metabolism. Research has shown that related compounds exhibit IC50 values in the micromolar range against PTP1B, suggesting that this compound may share similar inhibitory potential.
Case Studies
- Case Study 1 : A recent study assessed the antimicrobial efficacy of various benzotriazole derivatives against Mycobacterium tuberculosis. The results indicated that compounds with a sulfonyl group exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Case Study 2 : Another investigation focused on the antifungal properties of benzotriazoles against Candida albicans. The study revealed that the presence of diethoxy groups significantly enhanced antifungal activity compared to other substituents.
Comparative Analysis
A comparative analysis of similar compounds highlights the unique features of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole | C14H12ClN3O4S | Chlorine substituent may alter biological activity |
| 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole | C14H12BrN3O4S | Bromine substitution enhances lipophilicity |
| 1-[(2,4-diethoxyphenyl)sulfonyl]-1H-benzotriazole | C16H17N3O4S | Two ethoxy groups influence solubility and reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
